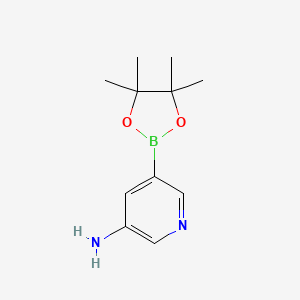![molecular formula C8H4BrF3N2 B1519755 3-溴-2-(三氟甲基)咪唑并[1,2-a]吡啶 CAS No. 503172-42-7](/img/structure/B1519755.png)
3-溴-2-(三氟甲基)咪唑并[1,2-a]吡啶
描述
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H4BrF3N2 and its molecular weight is 265.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学研究
“3-溴-2-(三氟甲基)咪唑并[1,2-a]吡啶”是一种化学化合物,其分子式为C8H4BrF3N2,分子量为265.04 . 由于其独特的结构和性质,它在各种化学研究应用中得到使用 .
蛋白质组学研究
该化合物用于蛋白质组学研究,蛋白质组学研究是分子生物学的一个分支,研究蛋白质及其功能 . 该化合物的独特结构可以以特定方式与蛋白质相互作用,使其成为研究蛋白质结构和功能的宝贵工具 .
荧光性质研究
咪唑并[1,2-a]吡啶,包括“3-溴-2-(三氟甲基)咪唑并[1,2-a]吡啶”,是重要的有机荧光团 . 它们已被研究用作生物标记物和光化学传感器 . 杂环和苯环上取代基对发光性质的影响也得到了研究 .
抗病毒研究
咪唑并[1,2-a]吡啶衍生物已显示出抗病毒活性 . “3-溴-2-(三氟甲基)咪唑并[1,2-a]吡啶”的独特结构有可能在开发新的抗病毒药物中得到利用 .
抗菌研究
这些化合物也表现出抗菌性能 . 这使得“3-溴-2-(三氟甲基)咪唑并[1,2-a]吡啶”成为开发新型抗菌剂的潜在候选药物 .
抗炎研究
咪唑并[1,2-a]吡啶衍生物已显示出抗炎活性 . 因此,“3-溴-2-(三氟甲基)咪唑并[1,2-a]吡啶”有可能用于开发新型抗炎药物 .
抗精神病研究
该化合物有可能用于开发新型抗精神病药物 . “3-溴-2-(三氟甲基)咪唑并[1,2-a]吡啶”的独特结构和性质可以用来开发能够帮助控制各种精神疾病症状的药物 .
抗原生动物研究
咪唑并[1,2-a]吡啶衍生物已显示出抗原生动物活性 . 这表明“3-溴-2-(三氟甲基)咪唑并[1,2-a]吡啶”有可能用于开发新型抗原生动物药物 .
作用机制
Target of Action
The primary targets of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including covalent binding . The presence of the bromo and trifluoromethyl groups may influence the compound’s interaction with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biological processes , suggesting that this compound may affect multiple pathways.
Pharmacokinetics
Its molecular weight of 265.04 suggests that it may have suitable properties for oral bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine’s action are currently unknown. Given the diverse biological activities of imidazo[1,2-a]pyridines , this compound may have multiple effects at the molecular and cellular levels.
生化分析
Biochemical Properties
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the overall metabolic processes in the body . Additionally, 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine can bind to specific protein targets, altering their function and potentially leading to therapeutic effects .
Cellular Effects
The effects of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine on various types of cells and cellular processes are diverse. This compound has been found to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine can affect gene expression and cellular metabolism . For example, it may upregulate or downregulate the expression of specific genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, the compound may inhibit the activity of certain kinases by competing with ATP for binding to the enzyme’s active site . Additionally, 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine can change over time. The stability of this compound is an important factor to consider, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity . The compound’s stability and degradation rate must be carefully monitored to ensure consistent results in experimental settings .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range for achieving the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a key role in the oxidative metabolism of the compound, leading to the formation of various metabolites. The compound’s interaction with other enzymes and cofactors can also affect metabolic flux and metabolite levels, influencing overall metabolic processes in the body.
属性
IUPAC Name |
3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-7-6(8(10,11)12)13-5-3-1-2-4-14(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFXWNIDZUWCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670608 | |
| Record name | 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503172-42-7 | |
| Record name | 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine hydrochloride](/img/structure/B1519672.png)
![methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate](/img/structure/B1519675.png)



![1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol](/img/structure/B1519684.png)








